3-(2-Chloro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
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Overview
Description
3-(2-Chloro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The compound also features a phenyl ring substituted with a chlorine atom and a trifluoromethyl group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized under acidic conditions to yield the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dimethylformamide, tetrahydrofuran, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl-oxadiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2-Chloro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
- 4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
Uniqueness
3-(2-Chloro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its analogs.
Properties
Molecular Formula |
C9H4ClF3N2O |
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Molecular Weight |
248.59 g/mol |
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4ClF3N2O/c10-7-2-1-5(9(11,12)13)3-6(7)8-14-4-16-15-8/h1-4H |
InChI Key |
JIFXXCXUDQBMHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=NOC=N2)Cl |
Origin of Product |
United States |
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